![molecular formula C6H4N2S B1257052 Thieno[3,4-B]pyrazine CAS No. 272-43-5](/img/structure/B1257052.png)
Thieno[3,4-B]pyrazine
Overview
Description
Thieno[3,4-b]pyrazine (TBP) is an organic compound with the molecular formula C5H4N2. It is a heterocyclic aromatic compound containing a five-membered ring with two nitrogen atoms, one at the 3-position and one at the 4-position. TBP is a colorless solid that is soluble in organic solvents and is used in a variety of applications, including as a reagent in organic synthesis and as a fluorescent dye.
Scientific Research Applications
Low Band Gap Organic Materials
Thieno[3,4-b]pyrazine derivatives have been significantly applied in the production of low band gap materials. These materials have been increasingly used in photovoltaic devices due to their reduced band gap properties. The advances in this compound-based materials reflect the growing demand in photovoltaic applications (Rasmussen, Schwiderski, & Mulholland, 2011).
Theoretical Studies for Improved Structures
This compound derivatives have been studied using Time-Dependent Density Functional Theory, which allows accurate reproduction of experimental data and the design of structures with optimized properties. Such studies are crucial for creating materials with specific energy transitions and strong charge-transfer features, beneficial in various electronic applications (Cerón-Carrasco, Siard, & Jacquemin, 2013).
Solvent Effects and Vibrational Spectra
Understanding the solvent effects on this compound derivatives is essential for future applications. The influence of unconventional C–H···N hydrogen bonds on both UV–Vis and IR spectra of these compounds is notable, especially in determining how the environment tunes the molecular properties of this compound derivatives (Damasceno et al., 2019).
Photovoltaic Device Applications
This compound-based monomers have been synthesized and used in the creation of donor-acceptor copolymers for photovoltaic devices. The investigation of their optical properties, electrochemical behavior, and energy levels is crucial for understanding and enhancing photovoltaic performance (Zhou et al., 2010).
Emissive Conjugated Copolymers and Oligomers
Research on this compound-containing conjugated copolymers and oligomers focuses on understanding their photodegradation under UV irradiation. This research is vital for developing stable emissive materials for various applications (Kulkarni, Zhu, & Jenekhe, 2008).
Structural Effects on Electronic Properties
Studies have been conducted on the synthesis and characterization of extended fused-ring this compound analogues. These investigations provide insights into the structure-function relationships within this class of compounds, essential for tailoring materials for specific electronic properties (Nietfeld et al., 2011).
Mechanism of Action
Target of Action
Thieno[3,4-B]pyrazine is primarily used in the development of conjugated polymers . These polymers combine a this compound unit with different benzene-based donor units . The compound’s primary targets are therefore the electron-rich donor units in these polymers .
Mode of Action
This compound interacts with its targets through π-π stacking interactions . This interaction leads to the formation of conjugated systems , which are responsible for the unique electronic properties of these materials .
Biochemical Pathways
It’s known that the compound plays a crucial role in thesynthesis of low band gap materials . These materials have applications in photovoltaic devices .
Pharmacokinetics
It’s known that the compound has anarrow band gap and a high-lying LUMO . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The interaction of this compound with its targets results in the formation of materials with unique optoelectronic properties . For instance, polymers based on this compound exhibit strong deep red/near-infrared emitting in the solid state . These properties make this compound-based materials ideal for use in organic light-emitting diodes (OLEDs) .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the composition of the electrolyte in dye-sensitized solar cells can enhance the optical properties of this compound-based dyes . Furthermore, the light absorption properties of these dyes can be tuned to fit well with the human eye sensitivity spectrum, making them suitable for building-integrated photovoltaics (BIPV) .
Safety and Hazards
Future Directions
Thieno[3,4-B]pyrazine-based materials have seen significant advances in recent years, primarily in response to the increasing demand for reduced band gap materials in photovoltaic devices . Future research may focus on further exploring the properties and potential applications of this compound and its derivatives .
Biochemical Analysis
Biochemical Properties
Thieno[3,4-B]pyrazine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various donor-acceptor polymeric materials, influencing their electronic and optical properties . The compound’s ability to engage in donor-acceptor interactions is pivotal in its function within biochemical systems. These interactions often involve the transfer of electrons between this compound and other biomolecules, thereby modulating their activity and stability .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in dye-sensitized solar cells, this compound-based dyes have been designed to enhance optical properties, which indirectly affects cellular processes by altering the light absorption and energy conversion efficiency . Additionally, the compound’s interaction with cellular components can lead to changes in metabolic flux and the levels of specific metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its role as a non-fullerene acceptor in organic solar cells, where it participates in electron transfer processes . The compound’s unique structure allows it to form stable complexes with other molecules, facilitating efficient electron transport. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound-based materials exhibit stable electronic properties over extended periods, making them suitable for long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to be relatively non-toxic and effective in modulating biochemical pathways . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s role in electron transfer processes is particularly noteworthy, as it can influence the activity of enzymes involved in redox reactions . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is also influenced by its chemical properties, including its solubility and affinity for different biomolecules .
Subcellular Localization
This compound’s subcellular localization is a critical factor in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
properties
IUPAC Name |
thieno[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-8-6-4-9-3-5(6)7-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVJGBXKADLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=CSC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575838 | |
| Record name | Thieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
272-43-5 | |
| Record name | Thieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Thieno[3,4-b]pyrazine?
A1: The molecular formula of this compound is C6H4N2S, and its molecular weight is 136.18 g/mol. []
Q2: How can the structure of this compound be confirmed?
A2: The structure of TP and its derivatives can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry. [, , , , , , ]
Q3: Why is this compound considered a promising building block for low band gap materials?
A3: TP exhibits electron-deficient properties due to the presence of the pyrazine ring. This makes it an attractive building block for creating donor-acceptor (D-A) conjugated polymers, which often possess narrow band gaps desirable for applications like organic photovoltaics. [, , , , ]
Q4: How does the structure of this compound influence its optical properties?
A4: The presence of the fused-ring structure in TP contributes to its unique optical characteristics. For example, extending the conjugation length of TP by incorporating fused aromatic rings like acenaphtho[1,2-b]thieno[3,4-e]pyrazine or thieno[3′,4′:5,6]pyrazino[2,3-f][1,10]phenanthroline can further reduce the band gap compared to simple TP. [, ]
Q5: Can the absorption and emission properties of this compound be tuned?
A5: Yes, the optical properties of TP derivatives can be fine-tuned by introducing various substituents at the 2,3-positions. For instance, electron-donating groups like alkoxy chains can increase the band gap, while electron-withdrawing groups generally lead to a decrease in the band gap. [, , , , ]
Q6: What are the potential applications of this compound-based materials in organic electronics?
A6: TP derivatives have shown promise for use in various optoelectronic devices, including:
- Organic Solar Cells (OSCs): TP-based D-A polymers have been investigated as electron-accepting materials in OSCs, exhibiting promising power conversion efficiencies. [, , , , , , , , ]
- Organic Field-Effect Transistors (OFETs): The charge transport properties of TP-based polymers have been explored in OFETs, showcasing potential for use in flexible electronics. [, , , , ]
- Electrochromic Devices: Some TP derivatives demonstrate reversible color changes upon electrochemical oxidation and reduction, making them suitable for applications like smart windows. [, ]
- Organic Light-Emitting Diodes (OLEDs): TP-based materials have been explored for their potential in OLEDs, particularly for achieving red light emission. []
Q7: How are this compound-based polymers typically synthesized?
A7: TP-based polymers are commonly synthesized using transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. These methods enable the formation of C-C bonds between the TP unit and other aromatic monomers, resulting in well-defined conjugated polymers. [, , , , , , , ]
Q8: What are some challenges associated with the synthesis of this compound-based polymers?
A8: One challenge is the synthesis of well-defined TP monomers with desired substituents at the 2,3-positions. Additionally, controlling the molecular weight and polydispersity of the resulting polymers can be challenging, requiring careful optimization of polymerization conditions. [, , , ]
Q9: How does the choice of side chains affect the properties of this compound-based polymers?
A9: The selection of side chains on the TP unit significantly influences the polymer's solubility, morphology, and electronic properties. For example, long alkyl chains are often incorporated to improve solubility in organic solvents, while the use of alkoxy chains can impact the polymer's energy levels and charge transport properties. [, , , , , ]
Q10: How has computational chemistry been employed in the study of this compound-based materials?
A11: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been used to investigate the electronic structure, optical properties, and charge transport characteristics of TP derivatives. These calculations provide valuable insights into the relationship between molecular structure and material properties, guiding the design of new TP-based materials with improved performance. [, , ]
Q11: What are the key structure-activity relationships (SAR) observed in this compound-based materials for organic electronics?
A11: Key SAR trends include:
- Acceptor Strength: The electron-withdrawing ability of the TP unit is crucial for achieving low band gaps. Stronger acceptors typically lead to narrower band gaps. [, , ]
- Conjugation Length: Extending the conjugation length through the incorporation of fused rings or additional aromatic units generally results in a reduction of the band gap. [, ]
- Side Chain Effects: The choice of side chains significantly impacts solubility, morphology, and energy levels, ultimately influencing device performance. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

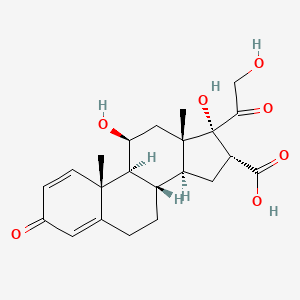
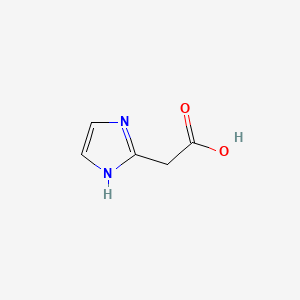


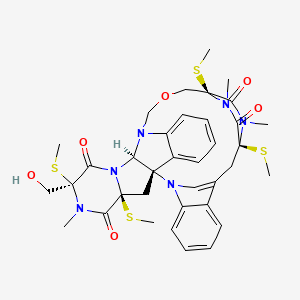
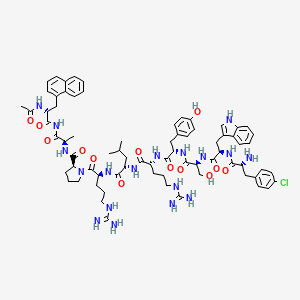

![1-Butyl-3-(5-methyl-6-oxo-3-benzo[b][1,4]benzothiazepinyl)urea](/img/structure/B1256982.png)

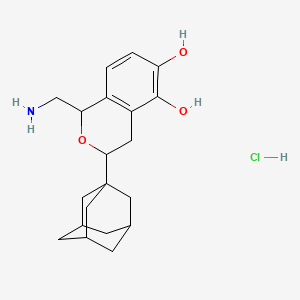
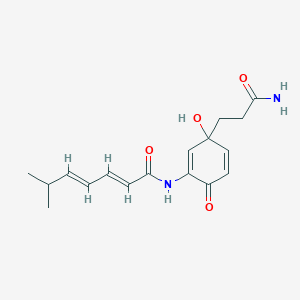
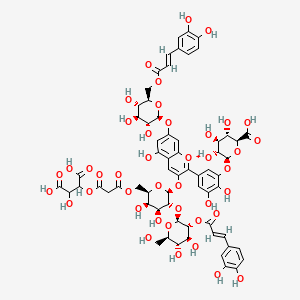
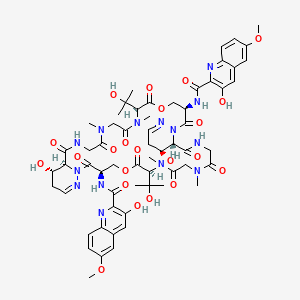
![[36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate](/img/structure/B1256993.png)